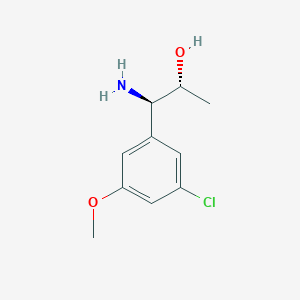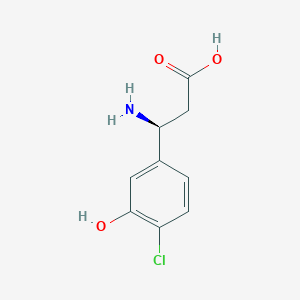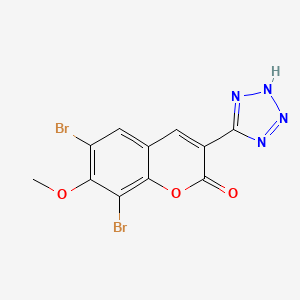![molecular formula C7H11ClF3N B13047692 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride](/img/structure/B13047692.png)
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a spirocyclic structure, which imparts rigidity and stability to the molecule. This combination of features makes it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride typically involves the formation of the spirocyclic structure followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable azaspiro compound with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce an amine or a hydrocarbon. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The spirocyclic structure can also contribute to the compound’s rigidity and specificity in binding interactions. These combined effects can modulate various biochemical pathways, leading to the observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Aminomethyl)-2-(trifluoromethyl)spiro[3.3]heptan-2-ol hydrochloride
- 6-Methoxy-6-(trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride
Uniqueness
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride is unique due to its specific combination of a trifluoromethyl group and a spirocyclic structure. This combination imparts distinct physicochemical properties, such as high thermal stability and resistance to chemical degradation, which are not commonly found in other similar compounds. Additionally, the presence of the azaspiro moiety can enhance the compound’s biological activity and specificity in targeting molecular pathways.
Propriétés
Formule moléculaire |
C7H11ClF3N |
|---|---|
Poids moléculaire |
201.62 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-2-azoniaspiro[3.3]heptane;chloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H |
Clé InChI |
AVVDSSASXDVXGP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12C[NH2+]C2)C(F)(F)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


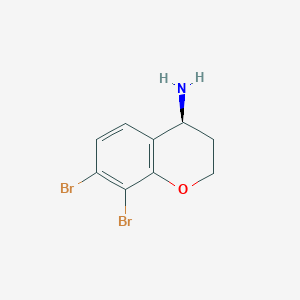


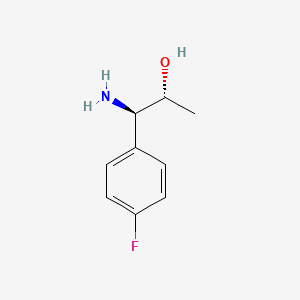

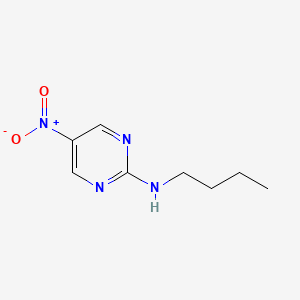
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047662.png)
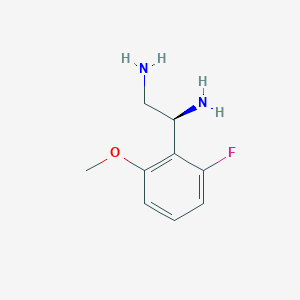
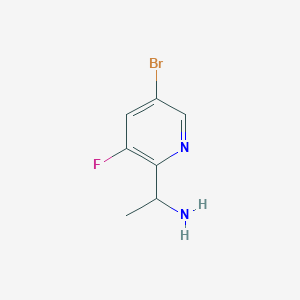
![Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B13047674.png)
![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl](/img/structure/B13047685.png)
